Cyano-hydroxyimino-acetic acid methyl ester
Overview
Description
Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 . It is used extensively in scientific research for its unique properties.
Synthesis Analysis
Methyl 2-Cyano-2-oximinoacetate, which is a cyano-oxime derivative used as a fungicide, is synthesized using Cyano-hydroxyimino-acetic acid methyl ester as an intermediate . The synthesis process involves various methods such as Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .Molecular Structure Analysis
The molecular structure of Cyano-hydroxyimino-acetic acid methyl ester is represented by the formula C4H4N2O3 . The compound has a molecular weight of 128.09 .Chemical Reactions Analysis
Cyano-hydroxyimino-acetic acid methyl ester is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 .Scientific Research Applications
Thionation and Ligand Formation for Metal Complexation
Cyano-hydroxyimino-acetic acid methyl ester serves as a precursor for the synthesis of sulfur-containing derivatives, specifically 2-Cyano-2-(hydroxyimino)dithioacetic acid, through thionation. This derivative is a novel ligand for complexation with transition metal ions, offering a pathway for the development of metal coordination complexes. Optimal conditions for the synthesis and thionation reactions have been established, showcasing the compound's versatility in inorganic chemistry and potential applications in catalysis or material science (Hung et al., 2017).
Acylation Methodologies and Peptide Synthesis
The compound, referred to as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), is highlighted in acylation chemistry for peptide, amide, and ester bond formation. Oxyma-based reagents offer advantages over traditional coupling agents, showcasing improved outcomes in terms of yield and purity for peptide synthesis. This has significant implications for the pharmaceutical industry and research in biochemistry, where precise and efficient bond formation is crucial (Subirós‐Funosas et al., 2014).
Enhanced Synthesis of α-Ketoamide Derivatives
OxymaPure, another derivative of Cyano-hydroxyimino-acetic acid methyl ester, has demonstrated superiority in the synthesis of α-ketoamide derivatives when used in combination with carbodiimide (DIC). The use of OxymaPure/DIC as a coupling reagent leads to high yields and purity of the target compounds, indicating its valuable role in the synthesis of potentially bioactive molecules (El‐Faham et al., 2013).
Coordination Chemistry with Transition Metals
Research on 2-Cyano-2-(hydroxyimino)acetic acid has revealed its effectiveness as a ligand for both Cu^2+ and Ni^2+ ions across a broad pH range. The formation of dimeric complexes, especially with Cu^2+ ions, underscores the compound's potential in coordination chemistry and the design of metal-organic frameworks or catalytic systems (Sliva et al., 1998).
Selective Esterification in Organic Synthesis
Oxyma and its derivatives have been shown to significantly impact the selective esterification of primary alcohols in the presence of water, improving the synthesis of esters. This method facilitates the esterification process by offering a route that combines efficiency with the ability to easily remove the catalyst or reagent post-reaction, thus streamlining synthetic protocols in organic chemistry (Wang et al., 2012).
Safety And Hazards
While specific safety and hazard information for Cyano-hydroxyimino-acetic acid methyl ester is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
properties
IUPAC Name |
methyl (2E)-2-cyano-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBRMAHOKWHCL-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425920 | |
Record name | Cyano-hydroxyimino-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano-hydroxyimino-acetic acid methyl ester | |
CAS RN |
61295-92-9 | |
Record name | NSC158573 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyano-hydroxyimino-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-CYANO-2-(HYDROXYIMINO)-ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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